



Total Synthesis of (-)-Alterbrassicene B: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Alterbrassicene B	
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These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Alterbrassicene B, a C16-nor-fusicoccane diterpenoid. The synthesis strategy employs a convergent approach, uniting two enantioenriched cyclopentene fragments to construct the core structure, which is then elaborated to the natural product. A key transformation in the final step involves a Lewis acid-induced transannular oxa-Michael addition to furnish the characteristic bridged ether linkage of (-)-Alterbrassicene B from its precursor, (+)-3-Ketobrassicicene W.

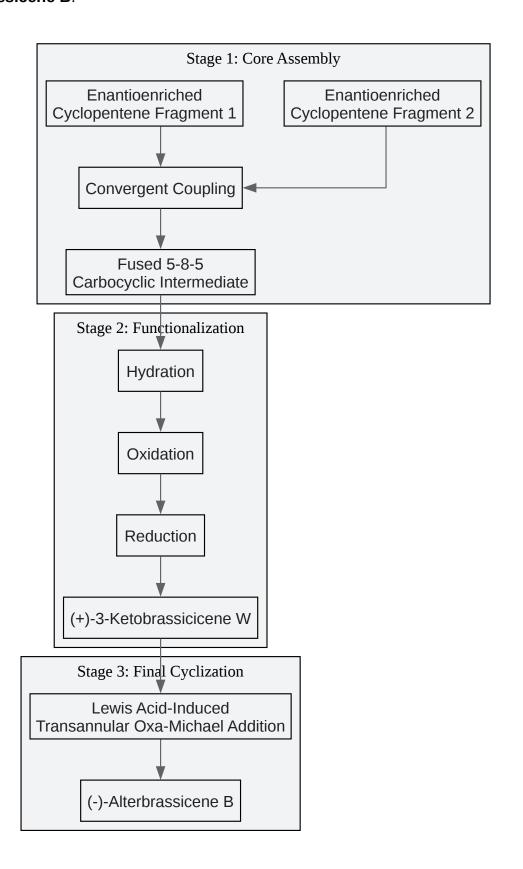
I. Synthetic Strategy Overview

The total synthesis of (-)-**Alterbrassicene B** is achieved through a multi-step sequence starting from readily available precursors. The overall workflow can be divided into three main stages:

- Convergent Assembly of the Carbocyclic Core: Two chiral cyclopentene building blocks are synthesized and coupled to form the central 5-8-5 fused ring system.
- Diastereoselective Functionalization: A series of substrate-controlled hydration, oxidation, and reduction steps are employed to install the requisite stereocenters, leading to the formation of the advanced intermediate, (+)-3-Ketobrassicicene W.
- Final Transannular Cyclization: The synthesis culminates in a Lewis acid-promoted intramolecular transannular oxa-Michael addition of (+)-3-Ketobrassicicene W to yield (-)-



Alterbrassicene B.



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Caption: Overall workflow for the total synthesis of (-)-Alterbrassicene B.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the final steps in the synthesis of (-)-**Alterbrassicene B** from a late-stage intermediate.

Step	Transformation	Reagents and Conditions	Yield (%)
1	Reductive Opening of Oxa-Bridge	Reductive conditions	~85%
2	Hydrogenation of Tetrasubstituted Olefin	H ₂ , Pd/C, EtOAc	~90%
3	Lewis Acid-Induced Transannular Oxa- Michael Addition	Lewis Acid (e.g., TMSOTf), CH ₂ Cl ₂ , -78 °C to rt	~75%

III. Key Experimental Protocols

Protocol 1: Synthesis of (+)-3-Ketobrassicicene W

This protocol describes the conversion of a late-stage intermediate to (+)-3-Ketobrassicicene W through a sequence of reductive opening and hydrogenation.

Reductive Opening:

- To a solution of the advanced oxa-bridged intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent (e.g., samarium(II) iodide) at low temperature (-78 °C).
- Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride).



- Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the diol intermediate.

· Hydrogenation:

- Dissolve the diol intermediate (1.0 eq) in ethyl acetate and add a catalytic amount of palladium on carbon (10 mol%).
- Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-16 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield (+)-3-Ketobrassicicene W, which
 may be used in the next step without further purification.

Protocol 2: Total Synthesis of (-)-Alterbrassicene B via Transannular Oxa-Michael Addition

This protocol details the final step in the synthesis, the conversion of (+)-3-Ketobrassiciene W to (-)-Alterbrassicene B.

· Reaction Setup:

- To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (+)-3-Ketobrassicicene W (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Lewis Acid Addition:



- Slowly add a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), to the cooled solution via syringe.
- Reaction Progression:
 - Stir the reaction mixture at -78 °C for 30 minutes.
 - Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification:
 - Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure.
 - Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford (-)-**Alterbrassicene B** as a white solid.



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Caption: Key final transformation to (-)-Alterbrassicene B.

IV. Conclusion



The successful total synthesis of (-)-Alterbrassicene B provides a robust and scalable route to this complex natural product.[1][2] The strategic use of a convergent assembly and a late-stage, diastereoselective transannular cyclization are key features of this synthetic approach. These detailed protocols and application notes serve as a valuable resource for researchers in natural product synthesis and drug discovery, enabling further investigation into the biological activities of (-)-Alterbrassicene B and its analogues.

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References

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